![molecular formula C19H16N4 B12896948 N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-85-9](/img/structure/B12896948.png)
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring.
Méthodes De Préparation
The synthesis of N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions. One common method is the Groebke–Blackburn–Bienayme multicomponent reaction, which allows for the efficient construction of the imidazopyrazine core . This reaction involves the condensation of an aldehyde, an amine, and an isocyanide under specific conditions to yield the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine involves its binding to the catalytic site of TDP1. By mimicking substrate interactions, the compound competitively inhibits the enzyme, thereby preventing the repair of DNA adducts formed by topoisomerase inhibitors. This inhibition enhances the cytotoxic effects of these inhibitors, making it a promising candidate for combination cancer therapy .
Comparaison Avec Des Composés Similaires
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine can be compared with other imidazopyrazine derivatives, such as:
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound also belongs to the imidazopyrazine class and shares similar structural features.
N,2-diphenylimidazo[1,2-a]pyrazin-3-amines: These compounds have been identified as TDP1 binders and catalytic inhibitors, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on TDP1, which make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
787591-85-9 |
|---|---|
Formule moléculaire |
C19H16N4 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-20-18-19-22-13-17(15-10-6-3-7-11-15)23(19)16(12-21-18)14-8-4-2-5-9-14/h2-13H,1H3,(H,20,21) |
Clé InChI |
KDXPKFIFRAKEDB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(N2C1=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



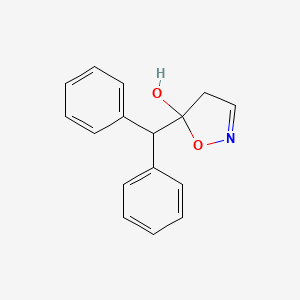
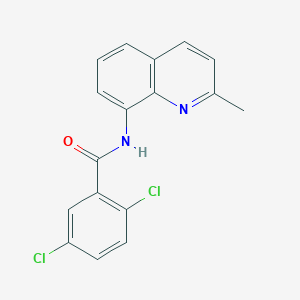

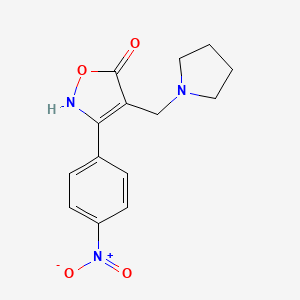

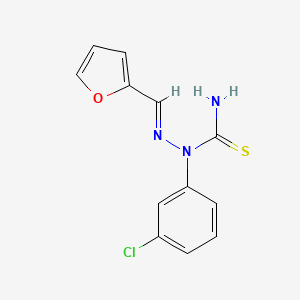
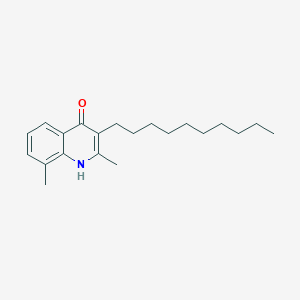
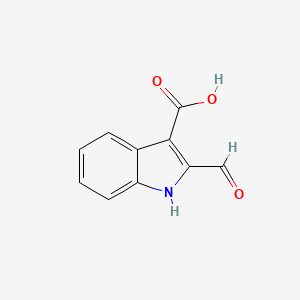
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
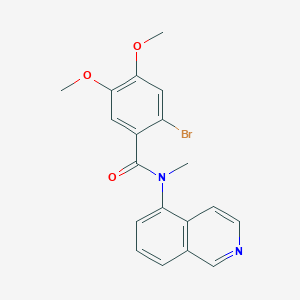
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)


